9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic organic compound featuring a bicyclic purino-pyrimidine dione core. Its structure includes a furan-2-ylmethyl substituent at the 9-position and a methyl group at the 1-position.
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-17-11-10(12(20)16-14(17)21)19-6-3-5-18(13(19)15-11)8-9-4-2-7-22-9/h2,4,7H,3,5-6,8H2,1H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGUUWVWIVBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule that belongs to the purine family. Its unique structure incorporates a furan moiety and various substituents that enhance its potential biological activity. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃ |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZKZQWJZCAGXKMG-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that purine and pyrimidine derivatives exhibit significant anticancer properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance:
- A study demonstrated that certain purine derivatives displayed IC₅₀ values in the low micromolar range against various cancer cell lines such as MCF-7 and A549. The compound's structural features likely contribute to its ability to interact with cellular targets involved in cancer progression .
Anti-inflammatory Activity
The compound has been investigated for its potential as an anti-inflammatory agent. Inhibitors targeting phosphoinositide 3-kinases (PI3K) have emerged as promising candidates for treating inflammatory diseases. The furan moiety in similar compounds has been linked to selective inhibition of PI3K gamma, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has also been documented. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
- A synthesized derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective microbial growth inhibition at concentrations as low as 200 µg/mL .
Case Studies
Several case studies highlight the biological activity of purine derivatives:
- Anticancer Study : A derivative was tested against multiple cancer cell lines and showed a dose-dependent decrease in cell viability with IC₅₀ values ranging from 0.01 to 0.12 µM across different lines .
- Anti-inflammatory Research : A furan-containing compound was evaluated in a mouse model of acute inflammation and demonstrated a significant reduction in leukocyte recruitment when administered orally .
- Antimicrobial Assessment : Compounds were screened against various bacterial strains with results showing enhanced activity at increased concentrations; notably, complete inhibition was observed at 800 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related purino-pyrimidine dione derivatives, focusing on substituent effects, molecular properties, and biological activities.
Structural Features and Substituent Analysis
Notes:
- Saturation differences (e.g., hexahydro in Analog 2) may influence conformational flexibility and binding affinity to biological targets .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The target compound’s furan oxygen may act as a hydrogen bond acceptor, contrasting with chlorophenyl analogs (e.g., Analog 1), which lack hydrogen bond donors .
- Lipophilicity : The XlogP of Analog 1 (2.3) suggests moderate lipophilicity, likely higher than the furan-containing target compound due to the chlorine atom’s hydrophobic contribution. This difference may influence membrane permeability and metabolic stability .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, and how are yields improved?
Answer: The compound can be synthesized via multi-component reactions involving pyrimidine precursors and furan derivatives. Key steps include:
- Cyclocondensation : Use of furan-2-carbaldehyde or its methyl derivatives to introduce the furan moiety .
- Catalytic Optimization : Reactions with iodine (I₂) as a catalyst (10 mol%) in aqueous media at 70°C for 4 hours improve yields (~85%) by facilitating heterocycle formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure products, confirmed by melting points (e.g., 267–269°C for analogous compounds) .
Advanced Analytical Challenges
Q. Q2. How do spectral contradictions (e.g., NMR vs. MS data) arise in characterizing this compound, and how are they resolved?
Answer: Discrepancies often stem from tautomerism or solvent effects:
- ¹H NMR Analysis : Signals for NH groups (δ 8.5–9.5 ppm) may split due to hydrogen bonding. Use DMSO-d₆ to stabilize tautomers .
- Mass Spectrometry : EI-MS may show fragmentation of the furan ring (e.g., loss of CO or CH₃ groups). High-resolution ESI-MS is preferred for accurate molecular ion confirmation .
- X-ray Crystallography : Resolves ambiguity by confirming the solid-state structure, as seen in related pyrido-pyrimidine diones .
Structure-Activity Relationship (SAR) Studies
Q. Q3. How does the furan-2-ylmethyl substituent influence biological activity compared to other heterocycles?
Answer: The furan moiety enhances lipophilicity and π-π stacking with target proteins. Key findings:
- Anticancer Activity : Analogous compounds with furan substituents show improved inhibition of AKT/ERK phosphorylation (IC₅₀ ~10 μM) compared to phenyl or pyridyl derivatives .
- Substituent Position : Furan-2-yl (vs. furan-3-yl) maximizes steric compatibility with hydrophobic enzyme pockets, as shown in molecular docking studies .
Mechanistic and Pharmacological Investigations
Q. Q4. What experimental strategies are used to identify the primary molecular targets of this compound?
Answer:
- Kinase Profiling : Use ATP-competitive assays (e.g., CDK9 inhibition) to screen for kinase targets. IC₅₀ values are determined via MTT assays in cancer cell lines (e.g., MIA PaCa-2) .
- Immunoblotting : Detect downstream effects on phosphorylation (e.g., AKT, ERK) to confirm pathway modulation .
- RNA Interference : Knockdown of suspected targets (e.g., CDK9) validates compound specificity .
Computational and Structural Biology
Q. Q5. How can molecular docking address discrepancies between in vitro and in silico binding predictions?
Answer:
- Force Field Optimization : Use AMBER or CHARMM parameters to account for furan ring flexibility .
- Solvent Modeling : Explicit water molecules improve prediction accuracy for polar interactions (e.g., hydrogen bonds with pyrimidine-dione carbonyl groups) .
- Validation : Compare docking scores (e.g., Glide SP) with experimental IC₅₀ values to refine pose selection .
Data Interpretation and Reproducibility
Q. Q6. How are contradictory bioactivity results between batches resolved?
Answer:
- Batch Analysis : LC-MS purity checks (>95%) and elemental analysis ensure consistency .
- Crystallographic Verification : Confirm structural integrity, as impurities (e.g., regioisomers) may arise during furan alkylation .
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., PANC-1 vs. AsPC-1) to rule out cell-specific effects .
In Vivo and Translational Research
Q. Q7. What pharmacokinetic parameters must be optimized for in vivo efficacy studies?
Answer:
- Solubility : Use PEG-400/water mixtures (1:1) for oral administration .
- Metabolic Stability : Monitor hepatic clearance via microsomal assays (e.g., rat liver microsomes) .
- Brain Penetration : LogP values ~2.5 (predicted via ChemDraw) balance blood-brain barrier permeability and plasma protein binding .
Advanced Synthetic Modifications
Q. Q8. What strategies mitigate side reactions during N-methylation of the purino-pyrimidine core?
Answer:
- Selective Alkylation : Use methyl iodide (CH₃I) in DMF with K₂CO₃ to avoid over-alkylation .
- Protecting Groups : Temporarily block reactive NH groups with Boc (tert-butoxycarbonyl) before methylation .
- Reaction Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures single-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
